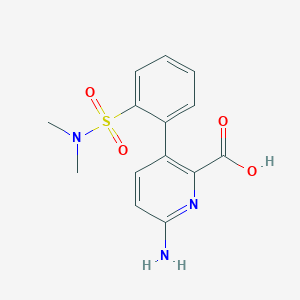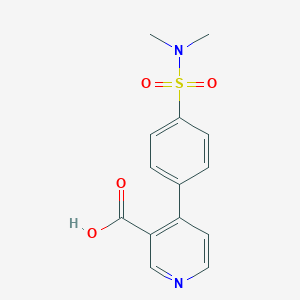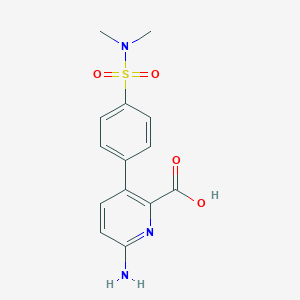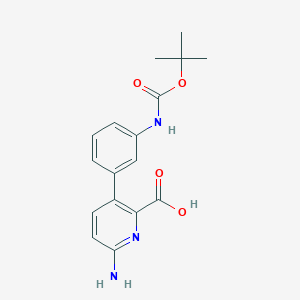
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% (2-BHAP-95) is a synthetic compound of the pyridine family which is used in a variety of scientific research applications. It is a chiral compound, meaning it has two stereoisomers, and is known for its wide range of biological and physiological effects.
作用機序
The mechanism of action of 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound binds to specific proteins in the body, which leads to changes in the activity of those proteins. This can lead to a variety of biochemical and physiological effects, depending on the protein that is targeted.
Biochemical and Physiological Effects
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the body, which can have a variety of effects, such as increased alertness and improved memory. In addition, 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% has been shown to have a protective effect against oxidative stress, and it has been shown to have anti-inflammatory and anti-cancer activity.
実験室実験の利点と制限
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a high yield of 95%. It is also a chiral compound, which makes it useful for synthesizing chiral pharmaceuticals. However, it is important to note that 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
将来の方向性
There are a variety of potential future directions for research on 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95%. One potential direction is to further investigate its mechanism of action, in order to better understand its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95%, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential side effects of 2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95%, in order to ensure its safe and effective use in laboratory experiments.
合成法
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% is synthesized from the reaction of 2-aminophenol and 3-bromopropionic acid in the presence of a base catalyst. The reaction is carried out in a three-step process: (1) the formation of the intermediate 3-bromo-2-hydroxypropionic acid, (2) the condensation of the intermediate with 2-aminophenol to form the desired product, and (3) the deprotection of the product with a base catalyst. The reaction is carried out in a polar solvent such as methanol or ethanol, and the yield of the product is typically 95%.
科学的研究の応用
2-(3-BOC-Aminophenyl)-5-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used in the synthesis of chiral pharmaceuticals and it has been used as a building block in the synthesis of a variety of heterocyclic compounds. It is also used in the synthesis of polymers, as a ligand in asymmetric catalysis, and as a reagent for the synthesis of a variety of organic compounds.
特性
IUPAC Name |
tert-butyl N-[3-(5-hydroxypyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-5-11(9-12)14-8-7-13(19)10-17-14/h4-10,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMSLVCTIBXHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-BOC-Aminophenyl)-5-hydroxypyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)


![6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415908.png)


![4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415966.png)